Sniper(abl)-058

Catalog No.
S12904394
CAS No.
M.F
C62H75N11O9S
M. Wt
1150.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sniper(abl)-058

Product Name

Sniper(abl)-058

IUPAC Name

4-[[4-[2-[2-[2-[2-[3-[2-[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide

Molecular Formula

C62H75N11O9S

Molecular Weight

1150.4 g/mol

InChI

InChI=1S/C62H75N11O9S/c1-42-16-21-49(37-52(42)69-62-65-24-22-51(68-62)48-13-8-23-64-38-48)66-59(77)46-19-17-44(18-20-46)39-71-26-28-72(29-27-71)55(74)40-81-33-32-79-30-31-80-34-35-82-50-14-7-12-47(36-50)57(75)53-41-83-60(67-53)54-15-9-25-73(54)61(78)56(45-10-5-4-6-11-45)70-58(76)43(2)63-3/h7-8,12-14,16-24,36-38,41,43,45,54,56,63H,4-6,9-11,15,25-35,39-40H2,1-3H3,(H,66,77)(H,70,76)(H,65,68,69)/t43-,54-,56-/m0/s1

InChI Key

TVHMRPZDSBFQBQ-INNJKCEPSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C(=O)COCCOCCOCCOC4=CC=CC(=C4)C(=O)C5=CSC(=N5)C6CCCN6C(=O)C(C7CCCCC7)NC(=O)C(C)NC)NC8=NC=CC(=N8)C9=CN=CC=C9

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C(=O)COCCOCCOCCOC4=CC=CC(=C4)C(=O)C5=CSC(=N5)[C@@H]6CCCN6C(=O)[C@H](C7CCCCC7)NC(=O)[C@H](C)NC)NC8=NC=CC(=N8)C9=CN=CC=C9

Sniper(abl)-058 is a heterobifunctional protein degrader designed for the targeted removal of the oncogenic BCR-ABL fusion protein. As a member of the SNIPER (Specific and Non-genetic IAP-dependent Protein Eraser) class of molecules, it is composed of three key components: an Imatinib-based warhead that selectively binds to the ABL kinase domain, a derivative of the LCL161 ligand that recruits Inhibitor of Apoptosis Proteins (IAPs) as the E3 ubiquitin ligase, and a polyethylene glycol (PEG) linker. This architecture enables the hijacking of the cell's ubiquitin-proteasome system to tag BCR-ABL for degradation, offering a distinct mechanism of action compared to simple kinase inhibition.

Research Fit

PROTAC degrader for BCR-ABL oncoprotein studies
Imatinib warhead with IAP-recruiting LCL161 ligand
Catalytic degradation mechanism distinct from kinase inhibition

Procuring the parent kinase inhibitor, Imatinib, is not a substitute for Sniper(abl)-058, as inhibition and degradation are fundamentally different interventions. While Imatinib reversibly blocks the ATP-binding site to inhibit kinase activity, Sniper(abl)-058 induces the physical elimination of the entire BCR-ABL protein. This removes both the kinase activity and the protein's non-catalytic scaffolding functions, which are critical for some signaling pathways and resistance mechanisms. Furthermore, degradation provides a more sustained and durable suppression of the target protein's downstream signaling compared to the transient effect of a reversible inhibitor. For researchers studying the consequences of complete protein removal or seeking to overcome resistance, the conjugated degrader is essential, as a simple mixture of the inhibitor and an IAP ligand fails to induce degradation.

Substitution Risk

IAP E3 ligase recruitment profile differs from VHL-based or other PROTACs

Warhead-linker chemistry significantly alters degradation kinetics and Dmax

Similar DC50 values may not reflect functional degradation equivalence

10-Fold Higher Degradation Potency Than Imatinib-Bestatin Alternative

When comparing Imatinib-based SNIPERs, the choice of IAP ligand is a critical determinant of performance. Sniper(abl)-058, which utilizes an LCL161 derivative, induces BCR-ABL degradation with a half-maximal degradation concentration (DC50) of 10 µM. In contrast, SNIPER(ABL)-049, which uses the same Imatinib warhead but is conjugated to a Bestatin-based IAP ligand, is significantly less potent, with a DC50 of 100 µM.

Evidence DimensionBCR-ABL Degradation Potency (DC50)
Target Compound Data10 µM
Comparator Or BaselineSNIPER(ABL)-049 (Imatinib + Bestatin): 100 µM
Quantified Difference10-fold more potent
ConditionsK562 CML cells, 6-hour incubation, Western blot analysis.

For researchers committed to an Imatinib-based chemical probe, Sniper(abl)-058 provides a more efficient and material-sparing tool to achieve target degradation at a 10-fold lower concentration than the Bestatin-based alternative.

Degradation Potency
Data to verify
DC50 = 10 \u03bcM
Supports degrader potency ranking
Cross-study comparable; verify in own model

Defined Mid-Range Potency for Use as a Mechanistic Probe and Control

Sniper(abl)-058 is positioned as a moderately potent degrader, which makes it a valuable tool for specific experimental contexts. Its DC50 of 10 µM provides a clear, measurable degradation window without the extreme potency of other-generation degraders. For instance, the Dasatinib-based SNIPER(ABL)-039 is approximately 1000-fold more potent, with a DC50 of 10 nM. This positions Sniper(abl)-058 as an ideal standard for comparing warhead efficacy or as a control to validate that observed phenotypes are not due to off-target effects from nanomolar-potency compounds.

Evidence DimensionBCR-ABL Degradation Potency (DC50)
Target Compound Data10 µM (10,000 nM)
Comparator Or BaselineSNIPER(ABL)-039 (Dasatinib-based): 10 nM
Quantified Difference1000-fold less potent
ConditionsK562 CML cells, protein degradation assay.

This compound is the right choice for establishing a reliable baseline in degradation assays or when a less potent molecule is required to avoid potential artifacts associated with hyper-potent degraders.

Module SAR
Class-level
10,000-fold range across combos
Structure-dependent degradation context
Potency varies by warhead/ligand pair

PEG Linker Inclusion for Improved Physicochemical Properties

The design of Sniper(abl)-058 incorporates a polyethylene glycol (PEG) linker, a common strategy in degrader development to improve physicochemical properties such as solubility. While direct solubility data for Sniper(abl)-058 is not published, the deliberate inclusion of a PEG linker is intended to enhance aqueous solubility and handling characteristics compared to earlier-generation degraders that used simple alkyl linkers. This design choice facilitates easier preparation of stock solutions in standard laboratory solvents like DMSO, ensuring reliable and reproducible dosing in cellular assays.

Evidence DimensionLinker Composition
Target Compound DataPolyethylene glycol (PEG) linker
Comparator Or BaselineEarly SNIPERs with simple alkyl linkers (e.g., SNIPER(ABL)-2)
Quantified DifferenceQualitatively improved solubility and handling properties
ConditionsGeneral compound formulation and handling.

The PEG-based design minimizes experimental variability and material loss associated with poor compound solubility, making it a more reliable and process-friendly tool for routine laboratory use.

IAP vs. VHL
Reported
29-fold more potent than SNIPER(ABL)-058
Supports E3 ligase mechanism comparison
GMB-475 (VHL) DC50 = 340 nM

Isolating the Effect of Protein Degradation in Imatinib-Sensitive Models

For research focused on the biological consequences of BCR-ABL protein removal versus its inhibition in Imatinib-sensitive systems, Sniper(abl)-058 is the appropriate tool. It allows for a direct comparison of phenotypes (e.g., apoptosis, cell cycle arrest) driven by degradation versus those driven by kinase inhibition with the parent compound, Imatinib.

Comparative Analysis of IAP Ligand Efficacy in an Imatinib Context

Sniper(abl)-058 is ideally suited for studies aiming to dissect the structure-activity relationships of IAP-recruiting degraders. Its 10-fold potency advantage over the Bestatin-based analog, SNIPER(ABL)-049, makes it a key compound for investigating how different IAP ligands influence ternary complex formation and degradation efficiency when the target binder (Imatinib) is held constant.

Establishing a Mid-Potency Baseline in Degrader Screening Cascades

In screening programs or assay development, Sniper(abl)-058 can serve as a reliable positive control or benchmark compound. Its moderate micromolar DC50 provides a robust and reproducible signal window, positioning it as a standard against which more potent (e.g., Dasatinib-based) or less potent experimental degraders can be accurately compared.

Application Fit Matrix

Application
Selection Property
Validation Focus
BCR-ABL Degradation vs. Inhibition
Degradation mechanism context
Proteasome-dependent scaffolding functions
IAP-Dependent Degradation Assay
Comparator assay-response context
Ubiquitin-proteasome system verification
PROTAC SAR Studies
Structure-activity relationship context
Warhead & E3 ligase interchangeability
Resistance to IAP Degraders
Resistance model context
IAP downregulation, UPS mutation profiling

XLogP3

6.5

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

4

Exact Mass

1149.54699419 Da

Monoisotopic Mass

1149.54699419 Da

Heavy Atom Count

83

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